molecular formula C18H15FIN3O2S B11088510 (2Z)-2-[(4-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11088510
M. Wt: 483.3 g/mol
InChI Key: BORUWPQZLXNLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(4-FLUOROPHENYL)IMINO]-N-(4-IODOPHENYL)-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes fluorine, iodine, and thiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-FLUOROPHENYL)IMINO]-N-(4-IODOPHENYL)-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazine ring, followed by the introduction of the fluorophenyl and iodophenyl groups. Key reagents used in these reactions include thionyl chloride, fluorobenzene, and iodobenzene, under conditions such as reflux and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

For large-scale production, the synthesis is optimized to ensure high yield and purity. Industrial methods may involve continuous flow reactors to maintain consistent reaction conditions and reduce the risk of contamination. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-FLUOROPHENYL)IMINO]-N-(4-IODOPHENYL)-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where the fluorine or iodine atoms can be replaced with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux or microwave irradiation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-2-[(4-FLUOROPHENYL)IMINO]-N-(4-IODOPHENYL)-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-FLUOROPHENYL)IMINO]-N-(4-IODOPHENYL)-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(4-FLUOROPHENYL)IMINO]-N-(4-IODOPHENYL)-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE stands out due to its combination of fluorine and iodine atoms, which impart unique electronic and steric properties. These features can enhance its reactivity and specificity in chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C18H15FIN3O2S

Molecular Weight

483.3 g/mol

IUPAC Name

2-(4-fluorophenyl)imino-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H15FIN3O2S/c1-23-16(24)10-15(17(25)21-13-8-4-12(20)5-9-13)26-18(23)22-14-6-2-11(19)3-7-14/h2-9,15H,10H2,1H3,(H,21,25)

InChI Key

BORUWPQZLXNLGC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.